REACTION_CXSMILES
|
[F:1][CH:2]([F:15])[C:3]1([C:9]([O:11]C(C)C)=[O:10])[CH2:6][C:5]([F:8])([F:7])[CH2:4]1.[OH-].[Na+]>C(O)C.O>[F:15][CH:2]([F:1])[C:3]1([C:9]([OH:11])=[O:10])[CH2:6][C:5]([F:7])([F:8])[CH2:4]1 |f:1.2|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred at RT for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
EtOH was removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
was then extracted with DCM (3×30 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1(CC(C1)(F)F)C(=O)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |